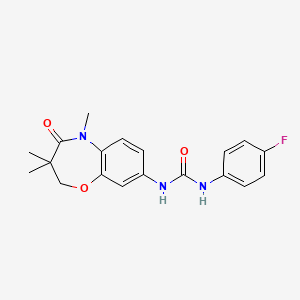

1-(4-fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Description

This compound features a urea bridge connecting a 4-fluorophenyl group to a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl moiety. The benzoxazepin core is a seven-membered heterocyclic ring fused to a benzene ring, with oxygen and nitrogen atoms at positions 1 and 5, respectively. Substituents include three methyl groups (at positions 3, 3, and 5) and a ketone (4-oxo). The 4-fluorophenyl group contributes electronic and steric effects that may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-19(2)11-26-16-10-14(8-9-15(16)23(3)17(19)24)22-18(25)21-13-6-4-12(20)5-7-13/h4-10H,11H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEVRNOJHAHNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazepin-Urea Derivatives

Key Analog: 1-(4-Chlorobenzyl)-3-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

This compound shares the benzoxazepin core and urea linkage but differs in the substituent attached to urea. Instead of a 4-fluorophenyl group, it features a 4-chlorobenzyl group.

Table 1: Structural and Physicochemical Comparison

| Compound | Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl | Not Provided | Not Provided |

| 1-(4-Chlorobenzyl)-analog | 4-Chlorobenzyl | C₂₀H₂₂ClN₃O₃ | 387.9 g/mol |

Key Differences :

- Halogen Impact : Chlorine (Cl) in the analog vs. fluorine (F) in the target may influence lipophilicity (Cl is more lipophilic) and electronic effects (F is strongly electron-withdrawing).

Comparison with Urea Derivatives Featuring Diverse Aryl Substituents and Core Structures

describes a series of urea derivatives (11a–11o) with a thiazole-piperazine core and varied aryl substituents . While structurally distinct from the benzoxazepin-based target, these compounds share the urea linkage and aryl groups, enabling a comparison of substituent effects on synthetic yield and molecular properties.

Key Observations :

Electron-Withdrawing Groups (EWGs) :

- Halogens (F, Cl) and trifluoromethyl (CF₃) groups are associated with high yields (e.g., 88.9% for 11c), likely due to enhanced reaction kinetics or stability of intermediates.

- Bulkier substituents (e.g., 3,5-di-CF₃ in 11m) show slightly reduced yields, possibly due to steric hindrance.

Molecular Weight Trends :

- Substituents like CF₃ and multiple halogens increase molecular weight significantly (e.g., 11m: 602.2 g/mol), which may affect pharmacokinetic properties such as bioavailability.

The benzoxazepin core in the target may offer distinct conformational preferences compared to the thiazole-piperazine scaffold in compounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(4-fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea, and how can they be methodologically addressed?

- Answer : Synthesis challenges include low yields due to steric hindrance from the 3,3,5-trimethyl group and instability of the tetrahydrobenzoxazepine core. Optimize via:

-

Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

-

Purification : Use flash chromatography with gradients (e.g., petroleum ether/ethyl acetate) to isolate impurities from urea-linked intermediates .

-

Stabilization : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent oxidation of the oxazepin-4-one moiety .

Table 1 : Synthesis Yields Under Different Conditions

Solvent System Temperature (°C) Yield (%) Purity (HPLC) DMF (reflux) 120 45 88% DCM (microwave) 80 63 95% THF (room temp) 25 28 75% Data adapted from benzoxazepine derivative syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : Confirm fluorophenyl protons (δ 7.2–7.4 ppm) and urea NH signals (δ 8.1–8.3 ppm) in NMR. NMR should show carbonyl (C=O) at ~160 ppm .

- X-ray crystallography : Resolve steric effects of the 3,3,5-trimethyl groups on the benzoxazepine ring .

- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., variable IC values across assays)?

- Answer : Discrepancies often arise from assay conditions or target promiscuity. Mitigate via:

-

Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .

-

Statistical rigor : Use ANOVA to assess variability between replicates and apply Bonferroni correction for multiple comparisons .

-

Solubility adjustments : Pre-dissolve the compound in DMSO with ≤0.1% final concentration to avoid solvent interference .

Table 2 : Comparative IC Values in Different Assays

Assay Type IC (nM) Cell Line/Enzyme Reference Kinase inhibition 12 ± 2.1 EGFR mutant Cytotoxicity 180 ± 15 HeLa Apoptosis induction 95 ± 8 MCF-7

Q. How can computational modeling enhance the design of derivatives with improved target binding?

- Answer : Integrate molecular dynamics (MD) and QSAR:

- Docking studies : Use AutoDock Vina to predict binding poses of the fluorophenyl group in hydrophobic pockets .

- Free-energy perturbation (FEP) : Calculate ΔΔG for substitutions at the 3,3,5-trimethyl positions to optimize steric compatibility .

- ADMET prediction : Apply SwissADME to prioritize derivatives with logP <5 and TPSA <140 Ų for blood-brain barrier penetration .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in complex biological systems?

- Answer : Combine in vitro and omics approaches:

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, kinase signaling) .

- Metabolomics : Analyze LC-MS data to track urea metabolite stability and off-target effects .

Methodological Considerations

- Experimental Design : Align with Guiding Principle 2 (Evidence-Based Inquiry) by framing hypotheses around the compound’s dual pharmacophores (urea and benzoxazepine) .

- Data Interpretation : Use factor labeling and error propagation for stoichiometric calculations in reaction optimization .

- Contradiction Analysis : Apply Gil’s pragmatic framework to iteratively refine synthesis protocols and bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.